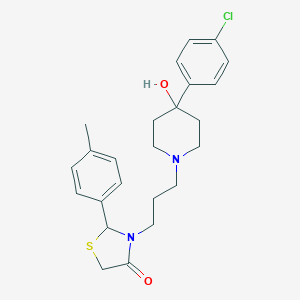
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone in lab experiments is its neuroprotective effects. It can be used to study the underlying mechanisms of neurodegenerative diseases and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Orientations Futures
There are several future directions for the study of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems and potential use in the treatment of other neurological disorders. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
Méthodes De Synthèse
The synthesis of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone involves the reaction of 4-(4-Chlorophenyl)-4-hydroxy-1-piperidinepropanol with 4-methylbenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product.
Applications De Recherche Scientifique
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
182188-92-7 |
|---|---|
Nom du produit |
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone |
Formule moléculaire |
C24H29ClN2O2S |
Poids moléculaire |
445 g/mol |
Nom IUPAC |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29ClN2O2S/c1-18-3-5-19(6-4-18)23-27(22(28)17-30-23)14-2-13-26-15-11-24(29,12-16-26)20-7-9-21(25)10-8-20/h3-10,23,29H,2,11-17H2,1H3 |
Clé InChI |
AHRPIRMUYVNIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
SMILES canonique |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Synonymes |
3-[3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]propyl]-2-(4-methylphen yl)thiazolidin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
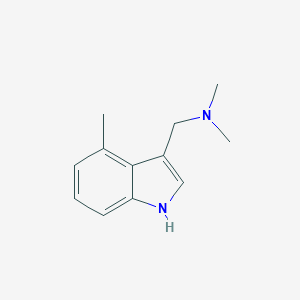
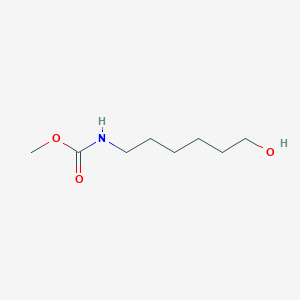




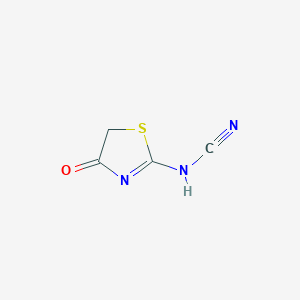
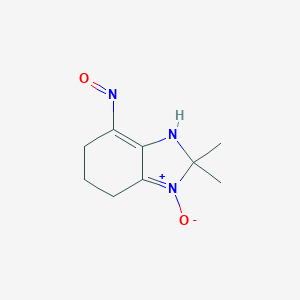


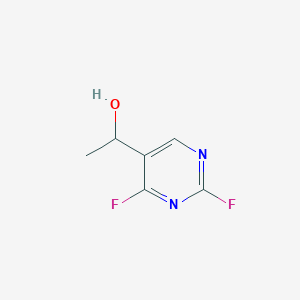
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)